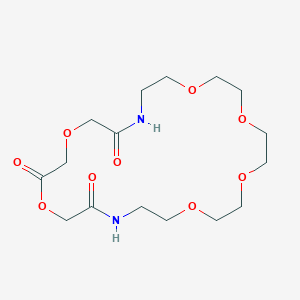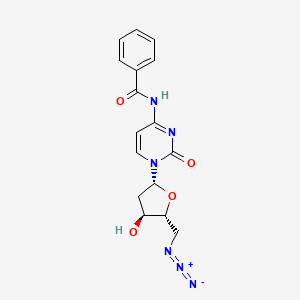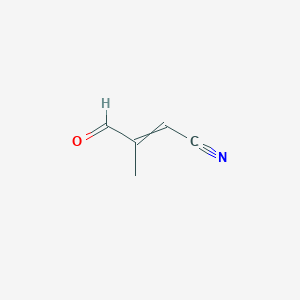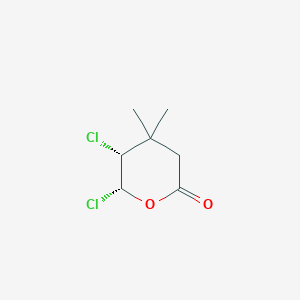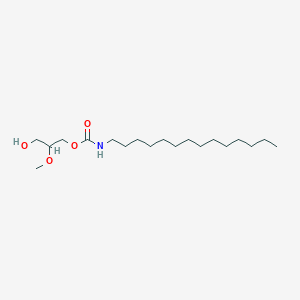
3-Hydroxy-2-methoxypropyl tetradecylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-methoxypropyl tetradecylcarbamate is a chemical compound with a unique structure that combines a hydroxy group, a methoxy group, and a tetradecylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxypropyl tetradecylcarbamate typically involves the reaction of 3-hydroxy-2-methoxypropanol with tetradecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
化学反应分析
Types of Reactions
3-Hydroxy-2-methoxypropyl tetradecylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the original hydroxy compound.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
3-Hydroxy-2-methoxypropyl tetradecylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
作用机制
The mechanism of action of 3-Hydroxy-2-methoxypropyl tetradecylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with the active sites of enzymes, thereby modulating their activity. The tetradecylcarbamate moiety can interact with hydrophobic regions of proteins or cell membranes, influencing their function and stability.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)-2-[(stearoyloxy)methyl]propyl stearate
- 3-Hydroxy-2-methylpyridinecarboxylate
- 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
3-Hydroxy-2-methoxypropyl tetradecylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
80350-21-6 |
|---|---|
分子式 |
C19H39NO4 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
(3-hydroxy-2-methoxypropyl) N-tetradecylcarbamate |
InChI |
InChI=1S/C19H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-19(22)24-17-18(16-21)23-2/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChI 键 |
CSGAFRQCVTWGFC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


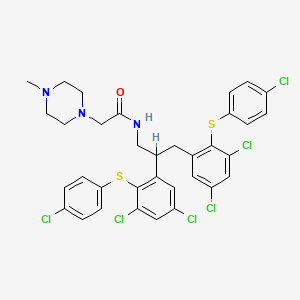
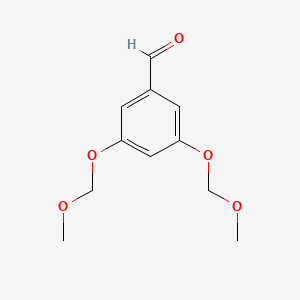
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
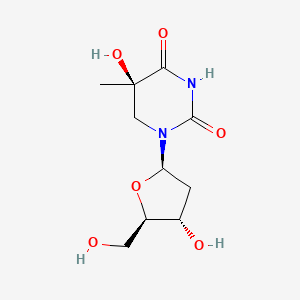
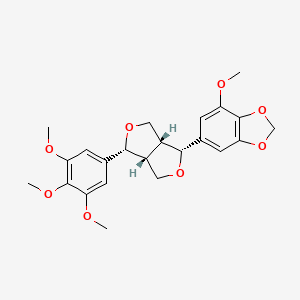
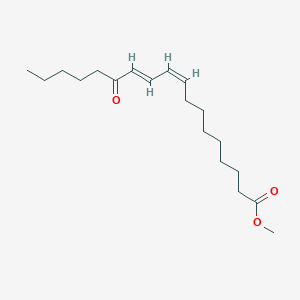

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)

